molecular formula C53H74BrN9O9S B12094918 TBK1 control PROTAC(R)4

TBK1 control PROTAC(R)4

Cat. No.: B12094918
M. Wt: 1093.2 g/mol
InChI Key: QMGHHBHPDDAGGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TBK1 PROTAC®3i involves multiple steps, including the preparation of a ligand for the von-Hippel Lindau protein, a linker, and a TBK1-targeting moiety. The final compound is formed by conjugating these components through a series of chemical reactions .

Industrial Production Methods: Industrial production of TBK1 PROTAC®3i would likely involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: TBK1 PROTAC®3i undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

TBK1 PROTAC®3i has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the degradation of TBK1 and its effects on various cellular processes.

    Biology: Helps in understanding the role of TBK1 in inflammation, autophagy, and cancer progression.

    Medicine: Potential therapeutic applications in treating diseases associated with aberrant TBK1 activity, such as cancer and autoimmune diseases.

    Industry: Used in the development of new drugs targeting TBK1.

Mechanism of Action

TBK1 PROTAC®3i exerts its effects by recruiting the von-Hippel Lindau protein to TBK1, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of TBK1 in cells, thereby inhibiting its activity. The molecular targets involved include TBK1 and the von-Hippel Lindau protein, while the pathways involved include the ubiquitin-proteasome system .

Properties

Molecular Formula

C53H74BrN9O9S

Molecular Weight

1093.2 g/mol

IUPAC Name

1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)

InChI Key

QMGHHBHPDDAGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Origin of Product

United States

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